2-Bromo-5-chloro-4-fluorobenzonitrile
CAS No.: 2055841-25-1
Cat. No.: VC6260560
Molecular Formula: C7H2BrClFN
Molecular Weight: 234.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2055841-25-1 |
---|---|
Molecular Formula | C7H2BrClFN |
Molecular Weight | 234.45 |
IUPAC Name | 2-bromo-5-chloro-4-fluorobenzonitrile |
Standard InChI | InChI=1S/C7H2BrClFN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H |
Standard InChI Key | HBAXDUKYYNUUFB-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1Cl)F)Br)C#N |
Introduction
Structural and Electronic Properties
The molecular architecture of 2-bromo-5-chloro-4-fluorobenzonitrile is defined by three halogen atoms and a nitrile group arranged in a meta-para configuration. This arrangement creates a polarized electron distribution, with the nitrile group acting as a strong electron-withdrawing moiety. The halogen atoms introduce varying degrees of electronegativity and steric bulk:
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Bromine (2-position): High polarizability and moderate electronegativity, enabling participation in palladium-catalyzed cross-coupling reactions.
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Chlorine (5-position): Intermediate electronegativity, stabilizing adjacent positions via inductive effects.
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Fluorine (4-position): Extreme electronegativity, enhancing aromatic ring stability and directing electrophilic substitution.
Comparative Analysis of Halogenated Benzonitriles
The presence of three halogens in the target compound enables sequential functionalization. For example, bromine’s susceptibility to cross-coupling could be exploited first, followed by fluorine substitution via nucleophilic aromatic substitution (NAS), leaving chlorine as an inert group under controlled conditions .
Synthetic Methodologies
Halogenation Strategies
While no direct synthesis of 2-bromo-5-chloro-4-fluorobenzonitrile is documented, analogous routes for related compounds suggest viable pathways:
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Sequential Halogenation:
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Palladium-Catalyzed Coupling:
Challenges in Synthesis
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Regioselectivity: Ensuring precise halogen placement requires careful control of reaction conditions (e.g., temperature, catalyst loading).
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Purification: Separation of positional isomers may necessitate advanced chromatographic techniques, as seen in the purification of 2-bromo-5-fluorobenzonitrile .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution (NAS)
Fluorine at the 4-position is primed for NAS due to its strong electron-withdrawing effect. Reactions with alkoxides or amines could yield ether or amine derivatives, respectively. For example:
This mirrors reactivity observed in 2-bromo-5-fluorobenzonitrile, where fluorine substitution proceeds efficiently under mild conditions .
Cross-Coupling Reactions
Bromine’s reactivity in Pd-catalyzed couplings is well-documented. The target compound could participate in:
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Suzuki-Miyaura Coupling: To form biaryl structures using aryl boronic acids.
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Buchwald-Hartwig Amination: Introducing nitrogen-containing groups at the 2-position.
A case study involving 2-bromo-5-fluorobenzonitrile achieved 96.7% yield in a Heck coupling , suggesting similar potential for the target compound.
Research Gaps and Future Directions
Despite its promise, experimental data on 2-bromo-5-chloro-4-fluorobenzonitrile remains sparse. Critical research priorities include:
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Optimized Synthesis: Developing one-pot methods to reduce step count and improve yields.
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Application-Specific Studies: Evaluating performance in OLEDs or as a pharmaceutical precursor.
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Toxicity Profiling: Assessing environmental and biological impacts of multi-halogenated intermediates.
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